Welcome to the BenchChem Online Store!
molecular formula C9H8N2O3 B3042503 2-ethoxy-4-nitrobenzonitrile CAS No. 642081-59-2

2-ethoxy-4-nitrobenzonitrile

Cat. No. B3042503
M. Wt: 192.17 g/mol
InChI Key: RWXNPKHTHFLAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08470848B2

Procedure details

To a solution of 2-hydroxy-4-nitrobenzonitrile (0.5 g, 3.04 mmol) in DMF (5 ml) is added potassium carbonate (0.631 g, 4.56 mmol) followed by bromoethane (0.238 ml, 3.19 mmol) and the reaction mixture is stirred at room temperature for 5 days. The solvent is removed in vacuo and the crude is partitioned between ethyl acetate (100 ml) and water (100 ml). The organic layer is separated, washed with water (2×100 ml), saturated sodium hydrogen carbonate solution (100 ml) and concentrated in vacuo to afford the titled compound as a pale yellow solid which is used crude in the next step.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.631 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.238 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][CH3:21]>CN(C=O)C>[CH2:20]([O:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0.631 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.238 mL
Type
reactant
Smiles
BrCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude is partitioned between ethyl acetate (100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (2×100 ml), saturated sodium hydrogen carbonate solution (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)OC1=C(C#N)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.